3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXWBQCUHSUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with benzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antiviral, or anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)benzamide
- 2-fluoro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Uniqueness
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group and the oxadiazole ring can enhance its stability and binding properties compared to other similar compounds.
Biological Activity
3-Fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and possible mechanisms of action.
- Molecular Formula : C17H19FN4O3
- Molecular Weight : 346.36 g/mol
- IUPAC Name : 3-fluoro-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]benzamide
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| T-47D (Breast) | 1.95 | 90.47% |
| SK-MEL-5 (Melanoma) | 2.36 | 84.32% |
| MDA-MB-468 (Breast) | 3.45 | 84.83% |
| SR (Leukemia) | 2.10 | 81.58% |
These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, suggesting a broad-spectrum efficacy against tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. It was evaluated against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Significant inhibition |
These findings suggest that the compound may possess antibacterial properties, making it a candidate for further exploration in infectious disease contexts .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in malignant cells.
- Antimicrobial Mechanisms : The antibacterial activity could be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
A study conducted by Arafa et al. evaluated various derivatives of oxadiazoles for anticancer activity and found that compounds similar to our target exhibited IC50 values significantly lower than standard treatments . Another research highlighted the potential for these compounds to inhibit specific enzymes linked to cancer progression and microbial resistance .
Q & A
Q. What are the common synthetic routes for preparing 3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?
Methodological Answer: The synthesis typically involves two key steps:
Oxadiazole ring formation : Reacting a nitrile precursor (e.g., 3-methyl-1,2,4-oxadiazole-5-carboximidamide) with hydroxylamine under reflux conditions in ethanol or DMF. This step requires careful pH control to avoid side reactions.
Amide coupling : Condensing 3-fluorobenzoic acid with the oxadiazole-methylamine intermediate using coupling agents like EDCI or DCC in anhydrous DMF. Catalytic HOBt improves yield by reducing racemization.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Reaction optimization often focuses on solvent choice (polar aprotic solvents preferred) and temperature (40–60°C for coupling). Yield improvements are reported with microwave-assisted synthesis .
Q. How is the compound characterized structurally and analytically?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Aromatic protons (δ 7.2–8.1 ppm), fluorinated aromatic carbon (δ ~165 ppm, JCF coupling), oxadiazole methyl group (δ 2.5–2.7 ppm for CH3).
- 19F NMR : Distinct peak for the fluorine substituent (δ -110 to -115 ppm).
- HRMS : Confirm molecular ion [M+H]+ at m/z 290.08 (calculated for C12H11FN3O2).
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95% target peak).
- X-ray diffraction (if crystallized): Resolves oxadiazole ring planarity and substituent orientation .
Q. What structural features influence its reactivity and stability?
Methodological Answer:
- Oxadiazole ring : Electron-deficient nature increases susceptibility to nucleophilic attack at C5.
- Fluorine substituent : Enhances metabolic stability and influences π-π stacking in target binding.
- Methyl group on oxadiazole : Steric effects reduce aggregation in aqueous solutions.
Stability studies (TGA/DSC) show decomposition above 200°C. Store at -20°C in inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Screen parameters (solvent, catalyst ratio, temperature) using a fractional factorial design.
- Microwave-assisted synthesis : Reduces reaction time (e.g., amide coupling from 12 hrs to 30 mins) with 15–20% yield improvement.
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side products .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility.
- Prodrug design : Introduce phosphate or acetate groups at the benzamide nitrogen for transient solubility.
- Nanoformulation : Encapsulate in liposomes (size <200 nm) to improve plasma half-life. Validate via dynamic light scattering (DLS) and in vitro release assays .
Q. How can computational methods predict biological targets and binding modes?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of kinases or GPCRs (e.g., PDB: 6XKQ). Prioritize targets with Glide scores < -7.0 kcal/mol.
- MD simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD <2 Å).
- QSAR models : Use MOE or Schrodinger to correlate substituent electronegativity with antibacterial IC50 values .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
Methodological Answer:
- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) alongside cell-based viability (MTT assay).
- Compound integrity : Re-analyze purity via LC-MS after prolonged storage; degradation >5% invalidates data.
- Target validation : Use CRISPR knockouts or competitive inhibitors (e.g., ATP analogs for kinases) to confirm specificity .
Q. What advanced spectroscopic techniques elucidate tautomerism or dynamic behavior?
Methodological Answer:
- VT-NMR (Variable Temperature) : Monitor oxadiazole ring proton shifts between 25°C and 80°C to detect tautomeric equilibria.
- Solid-state NMR : Resolves crystallographic disorder in methyl group orientation.
- 2D NOESY : Identifies spatial proximity between fluorine and oxadiazole protons in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
